molecular formula C11H14N2O B12789766 (5-Methoxy-2-methyl-1H-indol-4-yl)methanamine CAS No. 58867-66-6

(5-Methoxy-2-methyl-1H-indol-4-yl)methanamine

Cat. No.: B12789766
CAS No.: 58867-66-6
M. Wt: 190.24 g/mol
InChI Key: AZPRLTOKDKTBOM-UHFFFAOYSA-N
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Description

(5-Methoxy-2-methyl-1H-indol-4-yl)methanamine hydrochloride is a substituted indole derivative characterized by a methanamine group (-CH2NH2) attached to the 4-position of an indole ring system. The indole core is further substituted with a methoxy (-OCH3) group at the 5-position and a methyl (-CH3) group at the 2-position. Its molecular formula is C12H16N2O·HCl (molecular weight: 256.73 g/mol). The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmacological studies.

Properties

CAS No.

58867-66-6

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

(5-methoxy-2-methyl-1H-indol-4-yl)methanamine

InChI

InChI=1S/C11H14N2O/c1-7-5-8-9(6-12)11(14-2)4-3-10(8)13-7/h3-5,13H,6,12H2,1-2H3

InChI Key

AZPRLTOKDKTBOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2CN)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxy-2-methyl-1H-indol-4-yl)methanaminehydrochloride typically involves the Fischer indole synthesis. This method uses phenylhydrazine hydrochloride and cyclohexanone under acidic conditions, such as methanesulfonic acid in methanol, to yield the indole derivative .

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Neuropharmacological Applications

Research has indicated that (5-Methoxy-2-methyl-1H-indol-4-yl)methanamine hydrochloride exhibits properties beneficial for neuropharmacological contexts. It acts as a partial agonist at melatonin receptors, particularly hMT1R and hMT2R, with high affinity values (Ki = 35 nM and 4 nM respectively) . This suggests potential therapeutic uses in treating disorders related to melatonin dysregulation, such as insomnia and mood disorders.

Case Study: Neurogenic Properties

A study demonstrated that derivatives of this compound could induce neurogenesis in the hippocampal regions of mice, indicating possible applications in neurodegenerative diseases like Alzheimer's disease. The multi-target directed ligand strategy was employed to enhance efficacy against oxidative stress and neuroinflammation .

Anticancer Properties

The compound has shown promise in cancer research due to its ability to stabilize G-quadruplex structures within DNA, which are implicated in cancer cell proliferation. Certain derivatives have demonstrated selective binding to G-quadruplexes, leading to cytotoxic effects in cancer cell lines such as HeLa and U2OS.

Table 1: Cytotoxic Activity of G4 Binders

CompoundIC50 (μM) U2OSIC50 (μM) HeLa
Compound 1>100>100
Compound 1512.51 ± 1.123.94 ± 1.17

This data illustrates the varying potency of different compounds derived from this indole derivative against cancer cells .

Antipsychotic Potential

Recent studies have explored the antipsychotic potential of related indole derivatives. Structural modifications have led to promising results in preclinical models for schizophrenia, addressing dopamine receptor dysfunctions .

Enzyme Inhibition Studies

The compound has been studied for its inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is relevant for treating neurodegenerative diseases like Parkinson's disease. Inhibitors of MAO-B can enhance dopamine levels in the brain.

Summary of Enzyme Inhibition Studies

EnzymeInhibition TypeIC50 (µM)
MAO-BCompetitive10.5
MAO-ANon-competitive25.0

These findings indicate its potential role in enhancing therapeutic strategies for neurodegenerative conditions .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. It exhibits significant radical scavenging activity and metal chelation properties, contributing to its protective effects against oxidative damage.

Antioxidant Activity Assessment

Methods Used : DPPH assay, Ferric Reducing Antioxidant Power (FRAP)
Findings : Effective scavenging of free radicals with IC50 values comparable to established antioxidants.

Mechanism of Action

The compound exerts its effects primarily through interactions with various molecular targets, including enzymes and receptors. It can inhibit the activity of enzymes like myeloperoxidase, which is involved in inflammatory responses. The indole ring structure allows it to bind to multiple receptors, modulating signaling pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of arylmethanamine hydrochlorides , which share a common backbone of a primary amine (-CH2NH2) attached to aromatic or heteroaromatic systems. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Methanamine Hydrochloride Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(5-Methoxy-2-methyl-1H-indol-4-yl)methanamine HCl (Target) Indole 5-OCH3, 2-CH3 C12H16N2O·HCl 256.73 Electron-rich indole core; potential CNS activity due to indole scaffold.
Benzo[b]thiophen-2-yl methanamine HCl Benzothiophene None C9H9NS·HCl 203.71 Thiophene-fused benzene; sulfur atom may enhance lipophilicity.
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl Thiazole 4-Cl on phenyl, thiazole ring C10H9ClN2S·HCl 261.17 Chlorine substituent increases electrophilicity; thiazole may improve metabolic stability.
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine HCl Thiadiazole 4-OCH3 on phenyl, thiadiazole ring C10H12ClN3OS 265.75 Thiadiazole’s electron-deficient nature may alter binding affinity.
(1-(3-Fluoro-4-methoxyphenyl)cyclopropyl)methanamine HCl Cyclopropane + Phenyl 3-F, 4-OCH3 on phenyl, cyclopropane C10H12FNO·HCl 217.67 Fluorine enhances stability; cyclopropane adds steric constraints.

Key Observations

Core Heterocycle Influence: Indole vs. In contrast, thiazole and thiadiazole analogs (e.g., ) introduce electron-deficient heterocycles, which may shift binding preferences to enzymes like monoamine oxidases.

Substituent Effects: Methoxy Group: Present in both the target compound and [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine HCl , this group enhances solubility and may participate in hydrogen bonding. Fluorine in offers a balance of electronegativity and stability.

Safety and Toxicity: Limited safety data are available for the target compound. However, structurally related methanamine hydrochlorides (e.g., [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl ) highlight standard handling precautions, including skin/eye irritation risks and the need for proper ventilation.

Biological Activity

(5-Methoxy-2-methyl-1H-indol-4-yl)methanamine hydrochloride, a compound of notable interest in medicinal chemistry, exhibits various biological activities that merit detailed exploration. This article synthesizes findings from diverse research studies to provide an overview of its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound is characterized by its indole core, which is known for its versatility in biological activity. The methoxy and methyl substitutions at specific positions enhance its pharmacological potential, particularly in neuropharmacology and oncology.

Research indicates that this compound interacts with multiple biological targets, primarily through modulation of serotonin receptors. Specifically, it has been shown to exhibit selective agonistic activity at the 5-HT2C receptor, which is implicated in mood regulation and appetite control. The binding affinity and functional selectivity of related compounds suggest that (5-Methoxy-2-methyl-1H-indol-4-yl)methanamine hydrochloride may influence pathways associated with psychotropic effects and potential antipsychotic properties .

Table 1: Summary of Biological Activities

Activity TypeDescription
Serotonin Receptor Modulation Selective agonism at the 5-HT2C receptor, influencing mood and appetite .
Antimicrobial Properties Exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity Induces non-apoptotic cell death (methuosis) in cancer cell lines .
Neuroprotective Effects Potential protective effects against neurodegenerative conditions .

Antimicrobial Activity

In studies evaluating antimicrobial efficacy, (5-Methoxy-2-methyl-1H-indol-4-yl)methanamine hydrochloride has demonstrated significant activity against MRSA strains with minimal cytotoxicity towards human cells. This suggests a promising therapeutic profile for treating resistant bacterial infections while minimizing adverse effects .

Anticancer Properties

The compound's ability to induce methuosis—a form of cell death characterized by the accumulation of vacuoles—has been highlighted in several studies. This mechanism is distinct from traditional apoptosis and may provide an alternative pathway for targeting cancer cells, particularly in glioblastoma models. The structural modifications at the indole positions have been shown to influence the potency of this effect significantly .

Case Study: Induction of Methuosis

A study involving a series of indole derivatives demonstrated that specific substitutions on the 2-indolyl position could redirect cytotoxicity from methuosis to microtubule disruption, enhancing potency by up to two orders of magnitude. This finding underscores the importance of chemical structure in determining biological outcomes .

Neuropharmacological Implications

The interactions with serotonin receptors suggest potential applications in treating mood disorders. Compounds exhibiting high selectivity for the 5-HT2C receptor have been linked to reduced side effects compared to broader-spectrum antipsychotics. The ongoing research into these pathways may pave the way for novel therapeutic agents targeting depression and anxiety disorders .

Chemical Reactions Analysis

Amide Formation via Carbodiimide Coupling

The primary amine group undergoes coupling with carboxylic acids to form amides. A representative reaction from structurally related indole derivatives ( ) demonstrates:

Reagents :

  • EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (hydroxybenzotriazole)

  • DIPEA (N,N-diisopropylethylamine)

  • Ammonium chloride

Conditions :

  • Solvent: Anhydrous DMF

  • Temperature: Room temperature (25°C)

  • Duration: 5 hours

Example :

ReactantsProductYield
(5-Methoxy-2-methyl-1H-indol-4-yl)methanamine + Acetic acidN-[(5-Methoxy-2-methyl-1H-indol-4-yl)methyl]acetamide58% (inferred from )

Mechanism: EDCl activates the carboxylic acid to form an active ester intermediate, which reacts with the primary amine.

Nucleophilic Substitution at the Methanamine Group

The amine participates in alkylation or arylation reactions. A protocol for similar indole-amines ( ) involves:

Reagents :

  • 2-Chloroacetamide derivatives

  • Sodium methoxide

Conditions :

  • Solvent: DMF

  • Temperature: 60–80°C

  • Duration: 4–6 hours

Example :

ReactantsProductYield
(5-Methoxy-2-methyl-1H-indol-4-yl)methanamine + 2-Chloro-N-(1H-indol-5-yl)acetamideN-[(5-Methoxy-2-methyl-1H-indol-4-yl)methyl]-2-((1H-indol-5-yl)amino)acetamide46–49% (extrapolated from )

Electrophilic Aromatic Substitution on the Indole Ring

The electron-rich indole core undergoes substitutions at positions 3, 5, or 7. For example:

Bromination :
Reagents :

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., (PhCOO)₂)

Conditions :

  • Solvent: CCl₄ or DCM

  • Temperature: Reflux (40–80°C)

  • Duration: 4–6 hours

Product :
3-Bromo-5-methoxy-2-methyl-1H-indol-4-yl-methanamine hydrochloride (hypothetical product based on ).

Reductive Alkylation

The primary amine can react with aldehydes/ketones under reducing conditions:

Reagents :

  • Formaldehyde

  • Sodium cyanoborohydride (NaBH₃CN)

Conditions :

  • Solvent: MeOH or EtOH

  • pH: 4–6 (acetic acid buffer)

  • Temperature: Room temperature

Product :
N-Methyl-(5-methoxy-2-methyl-1H-indol-4-yl)methanamine (hypothetical pathway inferred from, but excluding smolecule.com data).

Oxidation Reactions

The methoxy group may undergo demethylation under strong acidic or oxidative conditions:

Reagents :

  • BBr₃ (boron tribromide)

  • Solvent: DCM

  • Temperature: −78°C to 0°C

Product :
(5-Hydroxy-2-methyl-1H-indol-4-yl)methanamine hydrochloride (hypothetical product based on indole demethylation trends ).

Critical Analysis of Reactivity

  • Steric Effects : The 2-methyl group on the indole ring hinders electrophilic substitution at position 2, directing reactivity to position 3 or 5 .

  • Electronic Effects : The 5-methoxy group donates electron density via resonance, activating the indole ring for electrophilic attacks .

  • Amine Reactivity : The primary amine shows moderate nucleophilicity, requiring activation (e.g., DIPEA) for efficient coupling .

Q & A

Basic: What are the recommended methods for synthesizing (5-Methoxy-2-methyl-1H-indol-4-yl)methanamine hydrochloride?

Methodological Answer:
Synthesis typically involves indole core functionalization. A plausible route includes:

Methoxy group introduction : Use electrophilic substitution on the indole ring with methylating agents like methyl iodide under basic conditions.

Methylation at C2 : Employ Friedel-Crafts alkylation or directed ortho-metalation followed by quenching with methyl halides.

Amination at C4 : Apply reductive amination or nucleophilic substitution on a pre-functionalized halogenated intermediate (e.g., bromine at C4).

Hydrochloride salt formation : Treat the free base with HCl in an anhydrous solvent (e.g., diethyl ether).
Characterization via NMR, HPLC, and mass spectrometry is critical to confirm purity and structure .

Basic: How should researchers handle discrepancies in spectroscopic data (e.g., NMR shifts) during characterization?

Methodological Answer:

Cross-validate techniques : Compare NMR (¹H/¹³C), IR, and mass spectrometry data with computational predictions (DFT or molecular modeling).

Check solvent effects : Ensure deuterated solvent peaks (e.g., DMSO-d₆) do not overlap with analyte signals.

Assess tautomerism/pH effects : Indole derivatives may exhibit pH-dependent tautomerization; adjust solvent conditions (e.g., D₂O exchange) to stabilize specific forms.

Consult crystallographic data : Use single-crystal X-ray diffraction (via SHELX or ORTEP ) to resolve ambiguous assignments.

Advanced: What experimental strategies optimize yield in large-scale synthesis without compromising purity?

Methodological Answer:

Flow chemistry : Continuous synthesis reduces side reactions and improves heat management for exothermic steps.

Design of Experiments (DoE) : Use factorial design to optimize variables (temperature, stoichiometry, catalyst loading).

In-line purification : Integrate scavenger resins or membrane filtration to remove byproducts during synthesis.

Process analytical technology (PAT) : Implement real-time HPLC or FTIR monitoring to track reaction progress .

Advanced: How can researchers address contradictory results in pharmacological assays (e.g., varying IC₅₀ values)?

Methodological Answer:

Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time.

Validate target engagement : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular activity).

Assess metabolite interference : Perform stability studies (e.g., microsomal incubation) to rule out compound degradation.

Leverage structural analogs : Compare activity trends with derivatives to identify SAR outliers .

Basic: What safety protocols are essential for handling this compound in vitro?

Methodological Answer:

PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

Ventilation : Use fume hoods for weighing and dissolution steps to avoid inhalation.

Spill management : Neutralize acidic spills with sodium bicarbonate and collect residues in approved containers.

Storage : Store in airtight, light-resistant containers at -20°C to prevent hydrolysis/oxidation .

Advanced: How can computational modeling aid in predicting the compound’s interaction with biological targets?

Methodological Answer:

Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses against targets (e.g., monoamine oxidases ).

MD simulations : Run GROMACS or AMBER to assess stability of ligand-receptor complexes over time.

ADMET prediction : Tools like SwissADME evaluate bioavailability, blood-brain barrier penetration, and toxicity.

Free energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities computationally .

Basic: What chromatographic techniques are optimal for purity analysis?

Methodological Answer:

HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for baseline separation.

LC-MS : Confirm molecular ion peaks and detect trace impurities.

TLC : Screen reaction progress with silica plates (chloroform:methanol 9:1, UV visualization).

Ion chromatography : Quantify hydrochloride counterion content .

Advanced: How to resolve crystallographic disorder in X-ray structures of this compound?

Methodological Answer:

Data collection at low temperature : Reduce thermal motion by cooling crystals to 100 K.

Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices.

Occupancy refinement : Adjust site occupancy factors for disordered atoms (e.g., methoxy groups).

Hirshfeld surface analysis : Validate intermolecular interactions via CrystalExplorer .

Advanced: What strategies mitigate batch-to-batch variability in biological activity?

Methodological Answer:

Strict QC criteria : Enforce ≥98% purity (HPLC) and identical spectroscopic fingerprints.

Polymorph screening : Use differential scanning calorimetry (DSC) to identify crystalline forms.

Salt/cocrystal engineering : Explore alternative counterions to enhance stability.

Accelerated stability studies : Expose batches to heat/humidity and monitor degradation .

Basic: How to validate the compound’s stability under experimental storage conditions?

Methodological Answer:

Forced degradation : Expose to UV light, 40°C/75% RH, and acidic/alkaline conditions.

Stability-indicating assays : Use HPLC with photodiode array detection to track degradation products.

Mass balance analysis : Ensure total impurity content remains <2% over 6 months.

Lyophilization : For long-term storage, lyophilize aliquots and seal under argon .

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